molecular formula C7H6Cl2N2O B1334444 2,3-Dichlorobenzohydrazide CAS No. 438197-19-4

2,3-Dichlorobenzohydrazide

Cat. No. B1334444
CAS RN: 438197-19-4
M. Wt: 205.04 g/mol
InChI Key: BXJDUQVJADYYCG-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzohydrazide (2,3-DCBH) is an organic compound that is used as a reagent in various laboratory experiments. It is a colorless solid with a melting point of 56-57°C. It is soluble in water, ethanol, and methanol, and is used in a variety of synthetic organic chemistry processes. It is a versatile reagent that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorescent dyes.

Scientific Research Applications

Hydrogen-Bonded Structures

The study by Wardell et al. (2006) focuses on the hydrogen-bonded structures formed by various substituted benzohydrazides, including 2,3-dichlorobenzohydrazide. This research provides insight into the molecular linkages and chain formations of such compounds, which have implications in the development of materials and pharmaceuticals.

Synthesis and Biological Activities

  • Naganagowda & Padmashali (2010) explored the synthesis of 3-Chlorobenzothiophene-2-carbonylchloride derivatives from acid hydrazides, including the role of this compound. The study also evaluated their antimicrobial and anthelmintic activities, highlighting the potential of these derivatives in medicinal chemistry.
  • Karegoudar et al. (2008) focused on the synthesis of fused heterocycles using this compound, examining their antimicrobial and anti-inflammatory properties. This research contributes to the development of new pharmacological agents.

Green Synthetic Methods

  • Zhu et al. (2015) developed an eco-friendly protocol for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides, including this compound. This approach emphasizes sustainability and efficiency in chemical synthesis.

Molecular Structure and Spectroscopy

  • Tao et al. (2016) conducted a detailedstudy on the molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzamide, a related compound to this compound. Their research provides a deeper understanding of the physical and chemical properties of such compounds, which is crucial for their application in various scientific fields.

Synthesis and Characterization of Derivatives

  • Alsahib & Dhedan (2021) researched the synthesis of heterocyclic compounds starting from chloroacetohydrazides, including this compound. Their study contributes to the development of new compounds with potential biological activities.

Sensor Development

  • Rezaei & Damiri (2008) investigated the use of modified electrodes for the determination of hydrochlorothiazide, a compound related to this compound. This research is significant for developing sensitive and selective sensors in analytical chemistry.

Catalytic Systems Evaluation

  • Leitch et al. (2017) conducted an assessment of various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, an essential step in synthesizing Lamotrigine, where this compound plays a role. This research highlights the importance of optimizing catalytic processes in pharmaceutical manufacturing.

Transition Metal Complexes

  • David et al. (1999) explored the preparation and properties of transition metal complexes with N-4-methoxyphenyl-N-4-chlorobenzoyl hydrazide as a ligand. Understanding the interaction of this compound with metals can lead to applications in materials science and catalysis.

Safety and Hazards

2,3-Dichlorobenzohydrazide has been classified with the GHS07 pictogram . The compound has been associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

properties

IUPAC Name

2,3-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDUQVJADYYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397471
Record name 2,3-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438197-19-4
Record name 2,3-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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